2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a variety of functional groups, including a cyano group, a chlorophenyl group, and a sulfanyl group
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine intermediate. This intermediate is then reacted with a sulfanyl compound and N-phenylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other cyano-substituted pyridines and chlorophenyl derivatives. What sets 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of both a cyano group and a sulfanyl group allows for a wider range of chemical reactions and biological interactions compared to compounds with only one of these groups.
Properties
Molecular Formula |
C20H16ClN3O2S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16ClN3O2S/c21-14-8-6-13(7-9-14)16-10-18(25)24-20(17(16)11-22)27-12-19(26)23-15-4-2-1-3-5-15/h1-9,16H,10,12H2,(H,23,26)(H,24,25) |
InChI Key |
INWHFRHZUUXASY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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